N-(3-(benzofuran-2-yl)propyl)-3-cyanobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

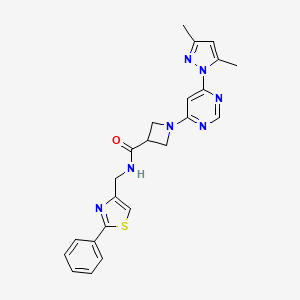

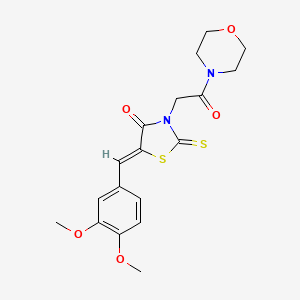

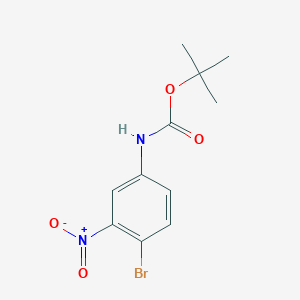

“N-(3-(benzofuran-2-yl)propyl)-3-cyanobenzamide” is a chemical compound that contains a benzofuran ring. Benzofuran is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure - in this case, carbon and oxygen .

Molecular Structure Analysis

The molecular structure of “N-(3-(benzofuran-2-yl)propyl)-3-cyanobenzamide” would include a benzofuran ring attached to a propyl chain, which is then attached to a cyanobenzamide group . The exact structure would depend on the positions of these groups on the benzofuran ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(benzofuran-2-yl)propyl)-3-cyanobenzamide” would depend on its exact molecular structure. Some general properties of benzofuran derivatives can include a high degree of aromaticity, good thermal and chemical stability, and the ability to form stable complexes with various metal ions .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives exhibit promising anticancer activities. Researchers have identified specific substituted benzofurans with dramatic effects against various cancer cell lines. For instance, compound 36 demonstrated substantial cell growth inhibition in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Further investigations into the mechanism of action and potential clinical applications are ongoing.

Anti-Hepatitis C Virus (HCV) Activity

A novel macrocyclic benzofuran compound was discovered with anti-HCV activity. This finding suggests its potential as an effective therapeutic drug for hepatitis C disease . Understanding its mode of action and optimizing its pharmacokinetics could lead to valuable treatments.

Antibacterial Properties

Benzofuran derivatives have shown antibacterial effects. While specific studies on our compound of interest are scarce, exploring its antibacterial potential against both standard and clinical strains could yield valuable insights .

Synthetic Chemistry Applications

Researchers have developed novel methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling facilitates the construction of benzofuran rings with high yield and minimal side reactions . These synthetic approaches expand the toolbox for creating complex benzofuran-based molecules.

Drug Lead Compound Exploration

Given the biological activities observed in benzofuran derivatives, our compound could serve as a natural drug lead. Investigating its interactions with specific targets and optimizing its pharmacological properties may pave the way for future drug development.

properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-3-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c20-13-14-5-3-7-16(11-14)19(22)21-10-4-8-17-12-15-6-1-2-9-18(15)23-17/h1-3,5-7,9,11-12H,4,8,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKZCJPEOSYKDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)propyl)-3-cyanobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile](/img/structure/B2565437.png)

![2-Chloro-5-{[4-(2-methylpropoxy)piperidin-1-yl]sulfonyl}pyridine](/img/structure/B2565442.png)

![N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2565444.png)

![5-(4-methylphenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2565446.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2565447.png)

![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2565452.png)